2-Cyclohexanoyloxazole

Description

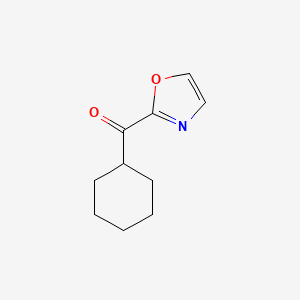

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQRAARROORBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587767 | |

| Record name | Cyclohexyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-88-8 | |

| Record name | Cyclohexyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Cyclohexanoyloxazole

Foreword: The Oxazole Scaffold in Modern Drug Discovery

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow oxazole-containing molecules to bind effectively to a wide array of biological receptors and enzymes.[3][4] This has led to their incorporation into a multitude of therapeutic agents exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][4][5] The 2-acyl substituted oxazoles, such as 2-Cyclohexanoyloxazole, are particularly valuable intermediates, offering a reactive handle for further molecular elaboration or serving as key pharmacophoric elements themselves. This guide provides an in-depth exploration of a robust synthetic pathway to this compound and the rigorous analytical methods required for its unambiguous characterization, tailored for researchers and professionals in drug development.

Part 1: Synthesis of this compound

The synthesis of 2-acyloxazoles can be approached through several established methodologies, including the van Leusen reaction, Bredereck synthesis, and various metal-catalyzed cyclizations.[2][3] However, for practicality, scalability, and broad substrate applicability, the direct conversion of carboxylic acids presents a highly efficient and convergent strategy.[6] This section details a modern, reliable protocol for the synthesis of this compound starting directly from cyclohexanecarboxylic acid.

Strategic Rationale: Direct Acylation-Cyclization

The chosen method avoids the pre-formation and isolation of highly reactive intermediates like acyl chlorides, streamlining the workflow and improving safety. The core of this transformation involves the in situ activation of the carboxylic acid, followed by reaction with an isocyanide species and subsequent cyclization to form the oxazole ring.[6] We will utilize a stable triflylpyridinium reagent for the activation step, a choice justified by its high efficiency, broad functional group tolerance, and operational simplicity.

Reaction Mechanism

The reaction proceeds through a well-defined, multi-step sequence:

-

Activation: Cyclohexanecarboxylic acid is first activated by the triflylpyridinium reagent, forming a transient, highly reactive mixed anhydride.

-

Acylpyridinium Salt Formation: This anhydride is immediately trapped by a nucleophilic base, such as 4-dimethylaminopyridine (DMAP), generating an acylpyridinium salt. This salt is the key electrophilic species in the reaction.

-

Nucleophilic Attack: The α-carbon of an activated isocyanide, like methyl isocyanoacetate, is deprotonated by a base to form a nucleophilic anion. This anion attacks the carbonyl carbon of the acylpyridinium salt.

-

Cyclization and Aromatization: The resulting intermediate undergoes a rapid intramolecular cyclization, followed by elimination, to yield the stable, aromatic 2,5-disubstituted oxazole product.[6]

Visualizing the Synthetic Pathway

Caption: Synthetic workflow for this compound via direct carboxylic acid activation.

Detailed Experimental Protocol

Materials:

-

Cyclohexanecarboxylic acid (1.0 equiv)

-

Methyl 2-isocyanoacetate (1.2 equiv)

-

4-(Dimethylamino)pyridinium triflate (DMAP-Tf) (1.3 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous (0.1 M)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclohexanecarboxylic acid (1.0 equiv), methyl 2-isocyanoacetate (1.2 equiv), and DMAP-Tf (1.3 equiv).

-

Dissolve the solids in anhydrous dichloromethane (to a concentration of 0.1 M with respect to the carboxylic acid).

-

Cool the resulting mixture to 0 °C in an ice bath.

-

Slowly add DBU (1.5 equiv) dropwise to the stirred solution over 5 minutes. The choice of a non-nucleophilic, strong base like DBU is critical to deprotonate the isocyanoacetate without competing in the primary reaction.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Part 2: Characterization and Data Analysis

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic techniques provides a complete analytical profile of the synthesized this compound.

Spectroscopic Analysis Workflow

Caption: Standard analytical workflow for the characterization of synthesized compounds.

Expected Analytical Data

The following table summarizes the predicted spectroscopic data for this compound based on established principles and data from analogous structures.[7][8][9][10][11]

| Technique | Parameter | Expected Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~7.9-8.1 ppm (s, 1H, H5-oxazole)~7.2-7.4 ppm (s, 1H, H4-oxazole)~3.0-3.2 ppm (m, 1H, CH-cyclohexyl)~1.2-2.0 ppm (m, 10H, CH₂-cyclohexyl) | Oxazole protons are deshielded due to ring aromaticity.[9][11] The α-proton on the cyclohexyl ring is deshielded by the adjacent carbonyl group. |

| ¹³C NMR | Chemical Shift (δ) | ~170-175 ppm (C=O)~160-165 ppm (C2-oxazole)~140-145 ppm (C5-oxazole)~125-130 ppm (C4-oxazole)~45-50 ppm (CH-cyclohexyl)~25-30 ppm (CH₂-cyclohexyl) | Carbonyl and oxazole carbons are significantly downfield.[9][10] C2 is typically the most deshielded carbon in the oxazole ring. |

| FT-IR | Wavenumber (cm⁻¹) | ~1730-1750 cm⁻¹ (C=O stretch)~1600-1650 cm⁻¹ (C=N stretch)~1100-1200 cm⁻¹ (C-O-C stretch)~2850-2950 cm⁻¹ (C-H stretch, sp³) | Strong carbonyl absorption is characteristic of the acyl group.[7] Ring vibrations confirm the presence of the oxazole heterocycle.[12][13] |

| Mass Spec. | m/z | Molecular Ion [M]⁺ or [M+H]⁺ corresponding to C₁₀H₁₃NO₂ (MW: 179.22) | Confirms the molecular weight of the target compound. |

| Fragmentation | Loss of cyclohexyl radical (M-83)Loss of cyclohexanoyl group (M-111) | Cleavage at the acyl C-C bond is a common fragmentation pathway for 2-acyloxazoles.[14][15] |

Interpretation of Spectroscopic Results

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to show two distinct singlets in the aromatic region, confirming the presence of the two protons on the oxazole ring. The complex multiplets in the aliphatic region correspond to the cyclohexyl protons. In the ¹³C NMR spectrum, the presence of four signals in the downfield region (>120 ppm) is a key indicator, corresponding to the carbonyl carbon and the three carbons of the oxazole ring.[9][16]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: A strong, sharp absorption band around 1740 cm⁻¹ is the most telling feature, confirming the presence of the exocyclic carbonyl group. Additional characteristic peaks for C=N and C-O-C stretching will validate the formation of the oxazole heterocycle.[7][12]

-

Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition, providing definitive proof of the chemical formula. The fragmentation pattern can offer further structural support, with the primary cleavage expected between the carbonyl carbon and the oxazole ring.[17][18]

Conclusion

This guide outlines a streamlined and efficient synthesis of this compound from readily available starting materials. The direct activation of cyclohexanecarboxylic acid provides a practical and scalable route suitable for laboratory and developmental applications. The accompanying characterization workflow, detailing expected outcomes from NMR, FT-IR, and Mass Spectrometry, establishes a robust framework for quality control and structural verification. By integrating proven synthetic strategies with rigorous analytical validation, researchers can confidently produce and characterize this and other valuable oxazole derivatives for application in drug discovery and materials science.

References

-

Taylor & Francis Online. (2021-10-17). Synthetic approaches for oxazole derivatives: A review. [Link]

-

MDPI. (2020-03-31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

-

IJMPR. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]

-

ResearchGate. Iodine‐catalysed synthesis of 2‐acyloxazoles (120) with reaction mechanism. [Link]

-

PubMed Central (PMC). (2020-03-31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

SpringerLink. (2019-03-18). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

-

ResearchGate. Synthesis of 2‐alkyloxazoles 9a–g and 10a–g. [Link]

-

Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

-

ResearchGate. Synthesis of oxazole via an ACCI sequence involving an acyl Sonogashira.... [Link]

-

AIP Publishing. (2021-11-09). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. [Link]

-

ResearchGate. (a) and (b) Calculated IR spectra of most stable oxazole-D2O and.... [Link]

-

ResearchGate. (2023-05-08). An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. [Link]

-

ACS Publications. Synthesis of the C1'−C11' Oxazole-Containing Side Chain of Leucascandrolide A. Application of a Sonogashira Cross-Coupling. [Link]

-

ResearchGate. Mass spectrum of the oxazoline of linoleic acid. The 2-acyl. [Link]

-

PubMed Central (PMC). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

-

NIH National Library of Medicine. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]

-

PubMed. Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. [Link]

-

NIST WebBook. Oxazole. [Link]

-

JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]

-

Beilstein Journals. Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. [Link]

-

MDPI. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. [Link]

-

ResearchGate. Synthesis of oxazoles – use of cyclic amino alcohols and applications.... [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Journal of Synthetic Chemistry. (2023-10-17). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]

-

Organic Chemistry Portal. A Direct Synthesis of Oxazoles from Aldehydes. [Link]

-

SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

-

AIP Publishing. (2022-12-01). Core spectroscopy of oxazole. [Link]

-

PubMed. Gas-phase reactivity of protonated 2-oxazoline derivatives: mass spectrometry and computational studies. [Link]

-

ResearchGate. (2025-08-07). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. [Link]

-

MDPI. (2022-05-06). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. [Link]

-

ResearchGate. (PDF) Review: Derivatization in mass spectrometry 2. Acylation. [Link]

-

PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

-

PubMed Central. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. [Link]

-

PubChem. Cyclohexanol. [Link]

-

PubChem. 2-Methylcyclohexanone. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. mdpi.com [mdpi.com]

- 4. ijmpr.in [ijmpr.in]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journalspub.com [journalspub.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. scispace.com [scispace.com]

- 11. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Oxazole [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. Gas-phase reactivity of protonated 2-oxazoline derivatives: mass spectrometry and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Cyclohexanoyloxazole: Properties, Synthesis, and Applications

Introduction

2-Cyclohexanoyloxazole is a heterocyclic organic compound featuring a cyclohexane ring attached to the 2-position of an oxazole ring via a carbonyl group. This molecule merges the saturated, conformationally flexible cyclohexane moiety with the aromatic, electron-deficient oxazole core. The oxazole ring is a prominent scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals due to its ability to engage in various biological interactions.[1][2] The cyclohexanoyl group, a bulky lipophilic substituent, can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, expected spectroscopic data, and potential applications of this compound for researchers in drug discovery and development.

Molecular Structure and Identification

| Identifier | Value |

| IUPAC Name | (Cyclohexyl)(oxazol-2-yl)methanone |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Canonical SMILES | C1CCC(CC1)C(=O)C2=NC=CO2 |

| InChI Key | (Predicted) |

| CAS Number | Not available |

Predicted Physicochemical Properties

The physical properties of this compound can be inferred from its constituent parts: cyclohexanecarboxylic acid and oxazole.[3][4] The presence of the polar oxazole ring and the carbonyl group is expected to impart moderate polarity, while the nonpolar cyclohexane ring will contribute to its lipophilicity.

| Property | Predicted Value | Rationale |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar 2-acyloxazoles and cyclohexanecarbonyl derivatives.[5][6] |

| Boiling Point | > 200 °C | Higher than oxazole (69-70 °C) and cyclohexanecarboxylic acid (232-233 °C) due to increased molecular weight and polarity.[3][7] |

| Melting Point | 20-40 °C | The non-planar cyclohexane ring may disrupt crystal packing, leading to a relatively low melting point.[3] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane). Slightly soluble in water. | The hydrophobic cyclohexane ring limits water solubility, while the overall structure is compatible with organic solvents.[8] |

| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | A balance between the hydrophilic oxazole/carbonyl moiety and the lipophilic cyclohexane ring. |

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay between the electrophilic carbonyl group and the aromatic oxazole ring.

Oxazole Ring Reactivity:

-

Basicity: The oxazole ring is weakly basic, with the nitrogen atom being the site of protonation.[9][10]

-

Electrophilic Substitution: The oxazole ring is generally unreactive towards electrophilic substitution unless activated by electron-donating groups. If substitution occurs, it is predicted to be at the C5 position.[11]

-

Nucleophilic Attack: The C2 position of the oxazole ring is susceptible to nucleophilic attack, especially if a good leaving group is present. However, in this molecule, the primary site for nucleophilic attack is the adjacent carbonyl carbon.[12]

-

Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a pathway to synthesize substituted pyridines.[13]

-

Ring Opening: The oxazole ring can be opened under harsh conditions, such as strong acids or bases, or by certain oxidizing agents.[13]

Cyclohexanoyl Moiety Reactivity:

-

Carbonyl Group: The carbonyl carbon is electrophilic and will be the primary site for nucleophilic attack. Reactions such as reduction to a secondary alcohol or addition of Grignard reagents are anticipated.

-

Alpha-Protons: The protons on the carbon alpha to the carbonyl group are acidic and can be removed by a strong base to form an enolate, allowing for further functionalization.

Stability:

This compound is expected to be stable under standard laboratory conditions. However, it should be protected from strong acids, bases, and nucleophiles to prevent degradation of the oxazole ring or reaction at the carbonyl group. It is also sensitive to moisture, which can lead to hydrolysis of the acyl-oxazole bond.[6]

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the acylation of an oxazole precursor with a cyclohexanecarbonyl derivative. A common route involves the reaction of cyclohexanecarbonyl chloride with 2-lithiooxazole, generated in situ from oxazole and a strong base like n-butyllithium.

Experimental Protocol: Synthesis via Acylation of 2-Lithiooxazole

Materials:

-

Oxazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Cyclohexanecarbonyl chloride[14]

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with anhydrous THF.

-

Formation of 2-Lithiooxazole: The flask is cooled to -78 °C in a dry ice/acetone bath. Oxazole, dissolved in a small amount of anhydrous THF, is added dropwise. Subsequently, a solution of n-BuLi in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of 2-lithiooxazole.

-

Acylation: A solution of cyclohexanecarbonyl chloride in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-3 hours.

-

Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound via acylation of 2-lithiooxazole.

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following are the predicted key signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.0-8.2 ppm (s, 1H, H5 of oxazole)

-

δ 7.2-7.4 ppm (s, 1H, H4 of oxazole)

-

δ 2.8-3.0 ppm (m, 1H, methine proton on cyclohexane alpha to carbonyl)

-

δ 1.2-2.0 ppm (m, 10H, methylene protons of cyclohexane)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 170-175 ppm (C=O, carbonyl)

-

δ 155-160 ppm (C2 of oxazole)

-

δ 140-145 ppm (C5 of oxazole)

-

δ 130-135 ppm (C4 of oxazole)

-

δ 45-50 ppm (methine carbon of cyclohexane)

-

δ 25-30 ppm (methylene carbons of cyclohexane)

-

-

IR (KBr, cm⁻¹):

-

~3100 cm⁻¹ (C-H stretch, oxazole)

-

2850-2950 cm⁻¹ (C-H stretch, cyclohexane)

-

1680-1700 cm⁻¹ (C=O stretch, ketone)

-

1550-1600 cm⁻¹ (C=N stretch, oxazole)

-

1100-1200 cm⁻¹ (C-O-C stretch, oxazole)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z = 179.22

-

Key fragmentation patterns would likely involve the loss of CO, cleavage of the bond between the carbonyl and the cyclohexane ring, and fragmentation of the cyclohexane ring.

-

Potential Applications in Drug Development

The oxazole moiety is a versatile scaffold in medicinal chemistry, known for its wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[2][11][15] The incorporation of a cyclohexanoyl group can modulate the lipophilicity and steric bulk of the molecule, potentially enhancing its pharmacokinetic profile or target-specific interactions.

-

Enzyme Inhibition: The carbonyl group can act as a hydrogen bond acceptor, and the overall structure could fit into the active sites of various enzymes.

-

Receptor Antagonism/Agonism: The rigid oxazole core combined with the flexible cyclohexane could allow for specific binding to cell surface or nuclear receptors.

-

Bioisosteric Replacement: The this compound scaffold could serve as a bioisostere for other chemical groups in known bioactive molecules to improve their drug-like properties.[16]

Safety and Handling

While specific toxicity data for this compound is not available, precautions should be taken based on the properties of its components and related structures.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: The toxicity is unknown. Similar heterocyclic compounds can be irritants to the skin, eyes, and respiratory tract.[7] Acyl halides used in the synthesis are corrosive and moisture-sensitive.[17][18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

References

-

Wikipedia. Oxazole. [Link]

-

Grokipedia. Oxazole (data page). [Link]

-

Grokipedia. Cyclohexanecarboxylic acid. [Link]

-

Scribd. Oxazole 075 | PDF | Chemical Reactions | Pyridine. [Link]

-

ResearchGate. Iodine‐catalysed synthesis of 2‐acyloxazoles (120) with reaction mechanism. [Link]

-

Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

CUTM Courseware. Oxazole.pdf. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Scribd. Oxazole Properties | PDF. [Link]

-

Taylor & Francis Online. Oxazole – Knowledge and References. [Link]

-

PubChem. Cyclohexanecarboxylic acid. [Link]

-

ResearchGate. Synthesis of 2‐alkyloxazoles 9a–g and 10a–g. [Link]

-

Cheméo. Chemical Properties of Cyclohexanecarbonyl chloride (CAS 2719-27-9). [Link]

-

LookChem. Cyclohexanecarbonyl chloride. [Link]

-

Wikipedia. Cyclohexanecarboxylic acid. [Link]

-

Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

-

PubChem. Cyclohexanecarbonyl chloride. [Link]

-

Cheméo. Chemical Properties of Cyclohexanecarboxylic acid (CAS 98-89-5). [Link]

-

ResearchGate. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

-

NIH National Center for Biotechnology Information. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]

-

ResearchGate. Spectroscopic Data of 2a -c in Different Media. Unless stated... [Link]

-

MDPI. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. [Link]

-

Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

-

Springer. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. [Link]

-

Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]

-

NIH National Center for Biotechnology Information. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

-

PubMed. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

-

Wiley Online Library. OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. [Link]

-

NIH National Center for Biotechnology Information. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. grokipedia.com [grokipedia.com]

- 4. scribd.com [scribd.com]

- 5. Cyclohexanecarboxylic acid | 98-89-5 [chemicalbook.com]

- 6. Cyclohexanecarbonyl chloride|lookchem [lookchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Oxazole - Wikipedia [en.wikipedia.org]

- 10. What is Oxazole?_Chemicalbook [chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 13. scribd.com [scribd.com]

- 14. Cyclohexanecarbonyl chloride (CAS 2719-27-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 18. Cyclohexanecarbonyl chloride | C7H11ClO | CID 75938 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyclohexanoyloxazole: Synthesis, Characterization, and Potential Applications

A Theoretical and Practical Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Oxazole Scaffold and the Rationale for 2-Cyclohexanoyloxazole

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2][3][4] The unique electronic properties of the oxazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive component in the design of biologically active molecules.[4] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][3]

The incorporation of a cyclohexyl group into molecular scaffolds is a common strategy in drug design to enhance lipophilicity, which can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The non-planar, saturated nature of the cyclohexane ring can also introduce conformational constraints that may lead to higher binding affinity and selectivity for biological targets.

This guide focuses on the hypothetical molecule this compound, which combines the biologically relevant oxazole core with a lipophilic cyclohexanoyl substituent. The absence of a registered CAS number or published experimental data for this specific compound suggests its novelty and untapped potential. Herein, we provide a detailed roadmap for its synthesis, predict its key characteristics, and explore its potential applications.

Proposed Synthesis of this compound

Based on established methods for the synthesis of 2-acyloxazoles, a robust and high-yielding approach would be the acylation of an appropriate oxazole precursor with cyclohexanecarbonyl chloride. A particularly effective strategy involves the use of 2-(trimethylsilyl)oxazole as a nucleophilic oxazole equivalent.

Synthetic Workflow

The proposed two-step synthesis commences with the preparation of cyclohexanecarbonyl chloride from cyclohexanecarboxylic acid, followed by its reaction with 2-(trimethylsilyl)oxazole to yield the target compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclohexanecarbonyl Chloride

-

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method to facilitate the subsequent acylation reaction. Thionyl chloride or oxalyl chloride are common and effective reagents for this transformation.[5]

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, 2.0 eq) or oxalyl chloride ((COCl)₂, 1.5 eq) with a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

-

Remove the excess reagent by distillation under reduced pressure to obtain crude cyclohexanecarbonyl chloride.[6][7][8] This can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Rationale: 2-(Trimethylsilyl)oxazole serves as a stable yet reactive nucleophile at the C2 position of the oxazole ring. The trimethylsilyl group is a good leaving group, facilitating the acylation by the electrophilic cyclohexanecarbonyl chloride.

-

Procedure:

-

Dissolve 2-(trimethylsilyl)oxazole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of cyclohexanecarbonyl chloride (1.1 eq) in the same solvent dropwise to the cooled solution of 2-(trimethylsilyl)oxazole.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Predicted Physicochemical and Spectroscopic Properties

The molecular structure of this compound dictates its physical and chemical properties.

Molecular Structure

The molecule consists of a cyclohexyl ring attached to a carbonyl group, which is in turn bonded to the C2 position of an oxazole ring.

Predicted Physicochemical Data

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF), insoluble in water. |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure. |

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Oxazole Protons: Two distinct signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the C4 and C5 positions of the oxazole ring.

-

Cyclohexyl Protons: A complex multiplet in the aliphatic region (δ 1.2-3.0 ppm) arising from the protons of the cyclohexyl ring. The proton alpha to the carbonyl group would be expected to be the most downfield of these.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the downfield region (δ 180-195 ppm).

-

Oxazole Carbons: Signals corresponding to the C2, C4, and C5 carbons of the oxazole ring (δ 120-165 ppm).

-

Cyclohexyl Carbons: Signals in the aliphatic region (δ 25-50 ppm).

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ characteristic of an aryl ketone.

-

C=N and C=C Stretches: Absorption bands in the 1500-1650 cm⁻¹ region corresponding to the oxazole ring.

-

C-H Stretches: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): An expected molecular ion peak at m/z = 179.

-

Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the cyclohexyl group or cleavage of the oxazole ring.[9]

-

Potential Applications in Drug Discovery and Materials Science

The unique combination of a lipophilic cyclohexyl moiety and a pharmacologically active oxazole core suggests several potential applications for this compound.

Medicinal Chemistry

Given the diverse biological activities of oxazole derivatives, this compound could serve as a lead compound or a scaffold for the development of new therapeutic agents in areas such as:

-

Anti-inflammatory Agents: Many oxazole-containing compounds exhibit anti-inflammatory properties.[1][3] this compound could potentially modulate inflammatory pathways.

-

Anticancer Agents: The oxazole scaffold is present in several cytotoxic natural products and synthetic anticancer drugs.[1][10]

-

Antimicrobial Agents: The search for new antibiotics is a global health priority, and oxazole derivatives have shown promising antibacterial and antifungal activities.[1][4]

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for a molecule like this compound in an oncology context could be the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Caption: Hypothetical mechanism of kinase inhibition by this compound.

Materials Science

The aromatic and polarizable nature of the oxazole ring suggests that derivatives of this compound could be investigated for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as components of liquid crystals.

Conclusion

While this compound remains a theoretically conceived molecule, this guide provides a solid foundation for its future synthesis and exploration. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted physicochemical and spectroscopic properties offer a benchmark for its characterization. The potential applications in medicinal chemistry and materials science highlight the promising nature of this novel compound. It is our hope that this comprehensive guide will inspire further research into the synthesis and utility of this compound and its derivatives, potentially leading to the discovery of new therapeutic agents and advanced materials.

References

- Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity.

- A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022-12-19).

-

Synthesis of 2‐alkyloxazoles 9a–g and 10a–g. ResearchGate. [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019-02-04). PMC - NIH. [Link]

-

Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

-

Catalytic synthesis of 2-alkylbenzoxazoles. Semantic Scholar. [Link]

-

Iodine‐catalysed synthesis of 2‐acyloxazoles (120) with reaction mechanism. ResearchGate. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

- mass spectrometry of oxazoles.

-

Cyclohexanecarbonyl chloride | C7H11ClO. PubChem. [Link]

-

Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide. Journal of the American Chemical Society. [Link]

-

Chemical Properties of Cyclohexanecarbonyl chloride (CAS 2719-27-9). Cheméo. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry - ACS Publications. [Link]

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

-

What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. [Link]

- Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles.

- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.

-

Isocyanide. Wikipedia. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH. [Link]

-

Cyclohexanecarbonyl chloride. NIST WebBook. [Link]

- OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.

-

Naturally Occurring Oxazole-Containing Peptides. MDPI. [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity | MDPI [mdpi.com]

- 6. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 7. Cyclohexanecarbonyl chloride | C7H11ClO | CID 75938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclohexanecarbonyl chloride [webbook.nist.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility and Stability of 2-Cyclohexanoyloxazole in Common Solvents: A Physicochemical and Methodological Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. 2-Cyclohexanoyloxazole, a molecule combining a lipophilic cyclohexyl group with the polar, aromatic oxazole ring via a carbonyl linker, represents an interesting scaffold for chemical exploration. The successful development of any such candidate molecule into a viable therapeutic or research tool is fundamentally dependent on a thorough understanding of its physicochemical properties, primarily its solubility and chemical stability.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a foundational understanding of the molecular attributes of this compound that govern its behavior in solution. We will explore its predicted solubility profile based on structural analysis and detail the rigorous experimental protocols required to empirically determine its solubility and stability. The causality behind each experimental choice is explained, empowering the researcher to not only execute these protocols but also to interpret the results and devise effective formulation and handling strategies. This document is designed to be a self-validating system, grounding its recommendations in established principles and authoritative testing standards.

Chapter 1: Predicted Physicochemical Profile of this compound

A molecule's structure dictates its function and properties. By dissecting the structural components of this compound, we can formulate well-grounded hypotheses about its solubility and stability, which then guide our experimental design.

Molecular Structure and Its Implications

This compound is an assembly of three key functional regions:

-

The Cyclohexyl Ring: This saturated carbocyclic group is bulky and non-polar. It will contribute significantly to the molecule's lipophilicity, suggesting poor solubility in highly polar solvents like water.

-

The Carbonyl (C=O) Linker: This group is polar and can act as a hydrogen bond acceptor. It introduces a degree of polarity to the molecule.

-

The Oxazole Ring: This five-membered aromatic heterocycle contains both an oxygen and a nitrogen atom, making it a polar moiety. The nitrogen atom is weakly basic. However, the ring itself is susceptible to certain chemical stresses. The C2 position, where the cyclohexanoyl group is attached, is the most electron-deficient and a primary site for nucleophilic attack, which can lead to ring cleavage.[1][2]

Predicted Solubility Characteristics

The principle of "Like dissolves like" is the guiding tenet for predicting solubility.[3][4][5] This principle states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[6][7] this compound presents a mixed polarity. The large, non-polar cyclohexyl group will favor solubility in non-polar to moderately polar solvents, while the polar oxazole and carbonyl components will enhance solubility in more polar organic solvents.

Based on this analysis, we can predict the following solubility trends:

-

Low Solubility: In highly polar protic solvents like Water and highly non-polar solvents like Hexane or Toluene . The molecule is neither polar enough to readily dissolve in water nor non-polar enough to dissolve in alkanes.

-

Moderate to High Solubility: In polar aprotic solvents such as Acetone , Acetonitrile (ACN) , Tetrahydrofuran (THF) , and Ethyl Acetate , and in polar protic solvents like Methanol and Ethanol . These solvents can effectively solvate both the polar and non-polar regions of the molecule.

Predicted Stability Profile & Key Degradation Pathways

The chemical structure of this compound contains two primary liabilities: the acyl linkage at the C2 position and the oxazole ring itself. Understanding these potential failure points is critical for developing stable formulations.

-

Hydrolytic Degradation: This is predicted to be the most significant degradation pathway. The bond connecting the carbonyl carbon to the oxazole ring is analogous to an ester or amide bond and is susceptible to hydrolysis under both acidic and basic conditions.[8][9][10][11]

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This reaction is typically reversible.[10][11] The cleavage would yield cyclohexanecarboxylic acid and a 2-aminooxazole derivative, which may undergo further rearrangement.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion can directly attack the carbonyl carbon.[9] This process is generally irreversible and yields a salt of cyclohexanecarboxylic acid and the oxazole-related fragment.[10]

-

-

Oxidative Degradation: The oxazole ring can be susceptible to oxidation, which may lead to ring opening.[1][12] This is a common concern for electron-rich heterocyclic systems.

-

Photolytic Degradation: Exposure to UV light can induce photochemical reactions in aromatic rings, and oxazoles can undergo photolysis, potentially leading to the formation of oxidation products or isomers.[2][12]

Chapter 2: Experimental Determination of Solubility

While predictions are useful, empirical data is required for definitive characterization. The "shake-flask" method is the gold standard for determining equilibrium solubility.

Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is designed to determine the concentration of a saturated solution of the compound at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Hexane, Acetonitrile, Methanol, Ethyl Acetate)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or other suitable analytical instrument

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial (enough to ensure that undissolved solid remains at the end of the experiment).

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. For fine suspensions, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette. Be cautious not to disturb the solid pellet.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid microparticles.

-

Dilution: Dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated, stability-indicating analytical method (e.g., HPLC-UV) to determine the concentration.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or µg/mL.

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Data Presentation: Solubility of this compound

Quantitative results should be summarized in a clear, comparative format.

| Solvent | Solvent Type | Polarity Index | Solubility at 25 °C (mg/mL) | Notes |

| Water | Polar Protic | 10.2 | Hypothetical Value (e.g., <0.01) | Practically Insoluble |

| Hexane | Non-Polar | 0.1 | Hypothetical Value (e.g., <0.1) | Very Slightly Soluble |

| Toluene | Non-Polar | 2.4 | Hypothetical Value (e.g., 5-10) | Slightly Soluble |

| Ethyl Acetate | Polar Aprotic | 4.4 | Hypothetical Value (e.g., >50) | Soluble |

| Acetone | Polar Aprotic | 5.1 | Hypothetical Value (e.g., >100) | Freely Soluble |

| Acetonitrile | Polar Aprotic | 5.8 | Hypothetical Value (e.g., >100) | Freely Soluble |

| Ethanol | Polar Protic | 4.3 | Hypothetical Value (e.g., >50) | Soluble |

| Methanol | Polar Protic | 5.1 | Hypothetical Value (e.g., >50) | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Hypothetical Value (e.g., >100) | Freely Soluble |

Chapter 3: Experimental Assessment of Chemical Stability

Forced degradation (or stress testing) studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[8][13] These studies are a regulatory requirement and provide critical insights into a drug's intrinsic stability.[14][15][16]

Logic of Forced Degradation Studies

The goal is to subject the molecule to conditions more severe than accelerated storage to provoke degradation.[13] By systematically applying different types of stress, we can isolate and identify the specific vulnerabilities of the molecule.

Caption: Logical workflow for forced degradation studies.

Protocol: Forced Degradation Studies

A stock solution of this compound (e.g., at 1 mg/mL in acetonitrile) is used for these studies. The goal is to achieve 5-20% degradation of the active ingredient.

3.2.1 Hydrolytic Stability

-

Acidic Conditions:

-

Mix equal volumes of the compound stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl / 50% ACN.

-

Incubate the solution in a water bath at a controlled temperature (e.g., 50 °C).

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of NaOH before analysis.

-

Analyze by HPLC to determine the percentage of parent compound remaining.[12]

-

-

Basic Conditions:

-

Follow the same procedure as for acidic conditions, but use 0.2 M NaOH instead of HCl.

-

Incubate at a suitable temperature (e.g., 50 °C).

-

Withdraw aliquots at specified time points.

-

Neutralize the aliquots with an equivalent amount of HCl before analysis.

-

3.2.2 Oxidative Stability

-

Mix equal volumes of the compound stock solution and 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂ / 50% ACN.

-

Incubate the solution at room temperature, protected from light.

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze directly by HPLC.

3.2.3 Photostability

-

Expose a solution of the compound (e.g., in quartz cuvettes) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

-

Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

-

Analyze both the exposed and control samples after the exposure period.

Chapter 4: Synthesis of Findings and Formulation Considerations

The data generated from the solubility and stability studies are not merely academic; they are actionable intelligence for drug development.

Interpreting the Data & Risk Assessment

By correlating the results, a clear picture emerges. For example, if this compound shows high solubility in ethanol but degrades rapidly in acidic aqueous solutions, this immediately informs formulation strategy.

Primary Risks (Hypothetical):

-

High Risk of Hydrolysis: The compound is likely unstable in aqueous solutions, especially at low or high pH. This is the primary liability.

-

Moderate Risk of Oxidation: The oxazole ring may be susceptible to oxidation, which could be a concern for long-term storage or if formulated with excipients that generate peroxides.

-

Low Solubility in Water: This will pose a significant challenge for developing aqueous parenteral or oral formulations.

Formulation and Storage Strategies

Based on the hypothetical risks, the following strategies can be proposed:

-

Solvent Selection: For preclinical studies, stock solutions should be prepared in aprotic solvents like Acetone, Acetonitrile, or THF, where the compound is both highly soluble and stable.

-

Aqueous Formulations: If an aqueous formulation is necessary, careful pH control is mandatory. A buffered solution in the neutral pH range (e.g., pH 6.5-7.5) would be the logical starting point, but the stability in this range must be experimentally confirmed. Co-solvents like ethanol or propylene glycol may be needed to achieve the desired concentration.

-

Solid Formulations: For solid dosage forms, controlling moisture content in the excipients and final product will be critical to prevent hydrolytic degradation over the shelf-life.

-

Packaging and Storage: The compound and its formulations should be stored protected from light. If oxidative degradation is confirmed, storage under an inert atmosphere (e.g., nitrogen) and the inclusion of antioxidants should be considered.[12]

By systematically applying the principles and protocols outlined in this guide, researchers can build a robust physicochemical profile for this compound, enabling informed decisions that accelerate the development process and mitigate late-stage failures.

References

- Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.

- BioProcess International.

- Covalent Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- ResolveMass Laboratories Inc.

- National Institutes of Health (NIH).

- YouTube. Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained.

- Course Hero.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- Pace University. Experiment: Solubility of Organic & Inorganic Compounds.

- BenchChem. Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.

- Chem LibreTexts. Solubility of Organic Compounds.

- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Chemistry LibreTexts. 17.4: Hydrolysis of Esters and Amides.

- Dalal Institute. Hydrolysis of Esters and Amides.

- Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- BenchChem.

- Chemistry LibreTexts. 17.6: Hydrolysis of Esters and Amides.

- Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- YouTube. 11 Ester (and Amide) Hydrolysis.

- StudySmarter US. Solubility and Polarity.

- YouTube. How Does Solvent Polarity Impact Compound Solubility?.

- Homework.Study.com. How does polarity affect solubility?.

- YouTube. Why Does Polarity Affect Compound Solubility Behavior?.

- Quora. How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?.

- CUTM Courseware. Oxazole.pdf.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. homework.study.com [homework.study.com]

- 7. youtube.com [youtube.com]

- 8. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biopharminternational.com [biopharminternational.com]

- 15. acdlabs.com [acdlabs.com]

- 16. resolvemass.ca [resolvemass.ca]

The Duality of the Oxazole Ring: A Technical Guide to the Reactivity of 2-Cyclohexanoyloxazole

An In-Depth Technical Guide:

Executive Summary: The oxazole ring is a cornerstone heterocyclic motif in medicinal chemistry and natural product synthesis.[1][2] Its reactivity is a delicate balance of aromatic character and the influence of its two distinct heteroatoms. The introduction of a potent electron-withdrawing cyclohexanoyl group at the C2 position, creating 2-cyclohexanoyloxazole, fundamentally alters this balance. This guide provides a comprehensive analysis of the molecule's reactivity, moving beyond simple reaction lists to explore the underlying electronic principles. We will dissect the deactivation of the oxazole ring towards canonical electrophilic substitution, the pronounced activation of the exocyclic acyl group towards nucleophilic attack, and the latent potential for cycloaddition and ring-opening reactions. This document serves as a technical resource for researchers, offering both mechanistic insights and field-tested protocols to effectively harness the synthetic potential of 2-acyl oxazoles.

The Electronic Architecture of the 2-Acyl Oxazole Scaffold

The Oxazole Core: A Heteroaromatic System

The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its aromaticity is less pronounced than that of its sulfur-containing analog, thiazole, or its all-carbon counterpart, benzene.[3] The electronic landscape is heavily influenced by the electronegativity of the oxygen and nitrogen atoms, which results in an electron-deficient ring system. This inherent electron deficiency makes the unsubstituted oxazole ring generally resistant to electrophilic attack.[4]

The relative acidity of the ring protons is a key feature, following the order C2 > C5 > C4.[4] The proton at the C2 position is the most acidic (pKa ≈ 20), making it a prime site for deprotonation by strong bases, a reaction that often precedes ring-opening to an isonitrile intermediate.[3][4]

The Perturbing Influence of the 2-Cyclohexanoyl Substituent

Attaching a cyclohexanoyl group to the C2 position introduces a powerful electron-withdrawing ketone functionality directly onto the most electron-deficient carbon of the ring. This substitution has two major consequences:

-

Ring Deactivation: The acyl group further depletes the electron density of the oxazole ring through inductive and resonance effects, rendering it exceptionally unreactive toward electrophilic aromatic substitution.

-

Carbonyl Activation: Conversely, the C2-carbonyl carbon becomes highly electrophilic and susceptible to nucleophilic attack. The oxazole ring itself acts as an effective leaving group precursor in certain addition-elimination pathways.

Caption: Electronic landscape and resulting reactivity of this compound.

Nucleophilic Attack: The Predominant Reaction Pathway

The primary site of reactivity for this compound is not the ring itself, but the exocyclic carbonyl carbon. This carbon is rendered highly electrophilic, making it an excellent substrate for a variety of nucleophilic addition reactions.

Mechanistic Considerations

Nucleophilic attack proceeds via a standard tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. Simple addition (e.g., with hydride reagents or organometallics) leads to the corresponding alcohol, while attack by other nucleophiles can potentially lead to more complex transformations, including cleavage of the C2-carbonyl bond.

Caption: Mechanism of hydride reduction of the 2-acyl group.

Experimental Protocol: Reduction of this compound

This protocol describes a standard, reliable method for the reduction of the ketone functionality to a secondary alcohol. This transformation is a self-validating system; its success can be easily monitored by Thin Layer Chromatography (TLC) due to the significant change in polarity between the starting ketone and the product alcohol.

Objective: To synthesize cyclohexyl(oxazol-2-yl)methanol.

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: While stirring at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, more polar spot corresponding to the alcohol product should appear.

-

Quenching: Once the reaction is complete (typically 1-2 hours), cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl to quench the excess NaBH₄.

-

Workup: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between DCM and water. Separate the layers and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.

Inertness and Latent Reactivity of the Oxazole Ring

Electrophilic Substitution: A Challenging Transformation

As previously noted, the electron-withdrawing 2-acyl group severely deactivates the oxazole ring, making electrophilic substitution exceptionally difficult.[4] Standard conditions for reactions like nitration, halogenation, or Friedel-Crafts acylation are unlikely to yield the desired product and will more likely result in decomposition or reaction at the cyclohexyl ring. Activating the ring for such transformations would require the introduction of strong electron-donating groups at the C4 or C5 positions, a modification not present in the parent molecule.

Cycloaddition Reactions: A Potential Pathway

Oxazoles can participate as dienes in [4+2] Diels-Alder cycloadditions to form pyridine derivatives after a subsequent elimination step.[3][5] The reactivity in these reactions is typically enhanced by electron-donating groups on the oxazole.[6] The presence of the electron-withdrawing 2-cyclohexanoyl group would make this compound a poor diene in normal-electron-demand Diels-Alder reactions. However, this electronic profile makes it a potential candidate for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.[7]

Ring-Opening Reactions

The oxazole ring is susceptible to cleavage under strongly basic or nucleophilic conditions.[6] For this compound, a strong nucleophile could attack the C2 position, leading to ring opening. This is a known challenge in the synthesis of 2-acyl oxazoles, where direct acylation with acyl chlorides often fails, yielding O-acylated ring-opened products instead of the desired cyclic ketone.[8]

Recommended Synthetic Approach for 2-Acyl Oxazoles

Directly acylating an oxazole ring at the C2 position is often inefficient. A more robust and reliable strategy involves the formation of a 2-magnesiated oxazole, which is then reacted with a stable acylating agent like a Weinreb amide.[8][9] This method avoids the harsh conditions and overly reactive electrophiles that can lead to ring cleavage.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from oxazole and N-methoxy-N-methylcyclohexanecarboxamide (Cyclohexyl Weinreb Amide).

Materials:

-

Oxazole (1.2 eq)

-

Isopropylmagnesium chloride (i-PrMgCl), 2M in THF (1.1 eq)

-

N-methoxy-N-methylcyclohexanecarboxamide (1.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Metalation: To a solution of oxazole (1.2 eq) in anhydrous THF (to achieve a final concentration of ~0.15 M) at 0 °C under an inert atmosphere (N₂ or Ar), add i-PrMgCl (1.1 eq) dropwise. Causality Note: This forms the 2-oxazolyl Grignard reagent. Using the Grignard instead of a lithiate species is key, as 2-lithio-oxazoles exist primarily in the ring-opened form, which is less reactive for this transformation.[9]

-

Addition: After stirring for 30 minutes at room temperature, cool the solution back to 0 °C. Add a solution of N-methoxy-N-methylcyclohexanecarboxamide (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Dilute with EtOAc and wash with water, then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Hexanes/EtOAc gradient) to yield this compound.

Spectroscopic Data Summary

Proper characterization is essential for confirming the structure of this compound and its derivatives. The following table summarizes the expected spectroscopic signatures.

| Data Type | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Oxazole H-4 | δ 7.8 - 8.0 ppm |

| Oxazole H-5 | δ 7.2 - 7.4 ppm | |

| Cyclohexyl α-H | δ 3.0 - 3.3 ppm (methine) | |

| Cyclohexyl other H | δ 1.2 - 2.0 ppm (multiplets) | |

| ¹³C NMR | Oxazole C-2 | δ 160 - 162 ppm |

| Oxazole C-4 | δ 142 - 144 ppm | |

| Oxazole C-5 | δ 128 - 130 ppm | |

| Carbonyl C=O | δ 195 - 200 ppm | |

| FT-IR | C=O Stretch | 1690 - 1710 cm⁻¹ |

| C=N Stretch | 1580 - 1600 cm⁻¹ | |

| Note: Shifts are approximate and depend on the solvent and substitution.[4] |

References

- Cornforth, J. W.; Fawaz, E.; Goldsworthy, L. J.; Robinson, R. (1949). 330. A synthesis of acylamidomalondialdehydes. Journal of the Chemical Society (Resumed), 1549.

- Verma, A., & Joshi, S. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology.

- Anonymous. (n.d.). Oxazole.pdf. CUTM Courseware.

-

Wikipedia contributors. (2023). Oxazole. Wikipedia. [Link]

-

Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Wikipedia contributors. (2023). Robinson–Gabriel synthesis. Wikipedia. [Link]

-

Nguyen, T. T., & Wipf, P. (2019). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. Organic & Biomolecular Chemistry. [Link]

-

SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive.com. [Link]

-

Anonymous. (n.d.). Cornforth Rearrangement. Organic-Chemistry.org. [Link]

-

ChemEazy. (2020). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

-

Anonymous. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]

-

Saha, A., Bianchi, M., Casali, E., & Maiti, D. (2015). Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles. Organic Letters. [Link]

-

Turchi, I. J. (1973). THE MECHANISM OF THE CORNFORTH REARRANGEMENT. ProQuest. [Link]

-

Anonymous. (2020). In thiazole and oxazole nucleophilic attack at. Brainly.in. [Link]

-

Li, Y. F., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry. (2021). Cornforth Rearrangement Mechanism | Organic Chemistry. YouTube. [Link]

-

SK. (2017). Cornforth Rearrangement. Chem-Station Int. Ed. [Link]

-

ResearchGate. (n.d.). Robinson–Gabriel oxazole synthesis. ResearchGate. [Link]

-

Macmillan Group. (n.d.). Oxazole. Macmillan Group Website. [Link]

-

Researcher.Life. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. R Discovery. [Link]

-

Vedejs, E., & Luchetta, L. M. (2010). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry. [Link]

-

Arora, V. K., et al. (2012). A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. Drug Metabolism and Disposition. [Link]

-

Vedejs, E., & Luchetta, L. M. (2010). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. ACS Publications. [Link]

Sources

- 1. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling the Electronic Landscape of 2-Cyclohexanoyloxazole: A Theoretical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the electronic structure of 2-Cyclohexanoyloxazole, a heterocyclic compound of significant interest in medicinal chemistry. Oxazole derivatives are recognized for their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A profound understanding of the electronic characteristics at a molecular level is paramount for the rational design of novel therapeutics with enhanced efficacy and specificity. This document delineates the application of robust theoretical and computational methodologies, primarily Density Functional Theory (DFT), to elucidate the conformational preferences, molecular orbital landscapes, and spectroscopic signatures of this compound. The insights garnered from these theoretical studies are crucial for predicting molecular reactivity, stability, and potential intermolecular interactions with biological targets, thereby accelerating the drug discovery and development pipeline.

Introduction: The Significance of Oxazole Scaffolds in Medicinal Chemistry

The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom.[2] This scaffold is a privileged structure in drug design due to its planar geometry, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups.[3][4] The diverse biological activities exhibited by oxazole-containing molecules underscore their therapeutic potential.[1][5] this compound, featuring a cyclohexanoyl substituent at the 2-position of the oxazole ring, presents a unique combination of a rigid aromatic core and a flexible aliphatic ring, making its electronic and conformational properties particularly compelling for investigation.

Understanding the electronic structure—the arrangement of electrons in molecular orbitals—is fundamental to predicting a molecule's chemical behavior. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) provide invaluable information about a molecule's reactivity, kinetic stability, and sites susceptible to electrophilic or nucleophilic attack.[6][7]

This guide will navigate through the theoretical framework and practical application of computational chemistry to dissect the electronic architecture of this compound.

Theoretical and Computational Methodology: A Self-Validating System

The cornerstone of this investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] DFT, particularly with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and the 6-311++G(d,p) basis set, offers a well-calibrated balance between computational cost and accuracy for organic molecules.[8]

Experimental Protocol: DFT-Based Electronic Structure Calculation

The following protocol outlines a systematic approach to the theoretical analysis of this compound.

Step 1: Molecular Structure Generation and Optimization

-

The 2D structure of this compound is first drawn using a molecular editor like ChemDraw or GaussView.

-

This 2D representation is then converted into an initial 3D structure.

-

A geometry optimization is performed to locate the lowest energy conformation of the molecule.[8] This step is crucial as the electronic properties are highly dependent on the molecular geometry.

Step 2: Conformational Analysis

-

Due to the flexible cyclohexanoyl group, a thorough conformational analysis is necessary to identify all low-energy conformers.[9][10] This can be achieved through systematic or stochastic search methods.[10]

-

The relative energies of the different conformers (e.g., chair, boat, twist-boat for the cyclohexane ring, and rotational isomers around the C-C single bond connecting the rings) are calculated to determine their population at a given temperature.[11][12]

Step 3: Frequency Calculations

-

Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum on the potential energy surface.[8] The absence of imaginary frequencies indicates a stable structure.

Step 4: Single-Point Energy and Electronic Property Calculations

-

With the optimized geometry, a single-point energy calculation is carried out to determine various electronic properties.[8] These include:

-